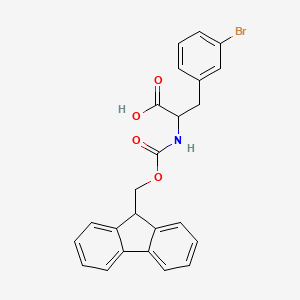
Fmoc-D-phe(3-Br)-OH
Overview
Description
Fmoc-D-Phe(3-Br)-OH, also known as N-Fmoc-3-bromo-D-phenylalanine, is a chemical compound with the molecular formula C24H20BrNO4 . It has a molecular weight of 466.3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylalanine core with a bromine atom at the 3rd position, an Fmoc protecting group attached to the nitrogen atom, and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound is a solid compound with a white to off-white color . It has a molecular weight of 466.324 and a density of 1.5±0.1 g/cm3 . The boiling point is 660.8±55.0 °C at 760 mmHg . The melting point is 144.2ºC .Scientific Research Applications
Hydrogel Formation and Characteristics
- Fmoc-D-phe(3-Br)-OH derivatives are effective in forming hydrogels. Research shows that Fmoc-protected aromatic amino acids, including phenylalanine (Phe) derivatives, can self-assemble into amyloid-like fibrils that promote hydrogelation in aqueous solvents. These hydrogels' properties can be tuned through side-chain halogenation, such as bromination, affecting the self-assembly rate and the hydrogel's rheological properties (Ryan, Anderson, & Nilsson, 2010).
Nanomaterial Development
- These compounds have been utilized to create nanostructured materials, such as incorporating silver nanoclusters or carbon nanotubes into hydrogels. This results in materials with altered physical properties like increased thermal stability and conductivity, showcasing the potential for developing advanced nanomaterials (Roy & Banerjee, 2011), (Roy & Banerjee, 2012).
Biomedical Applications
- In biomedical fields, these hydrogels are being explored for applications like drug delivery systems and scaffolds for cell culture. Their ability to form stable, biocompatible hydrogels makes them suitable for sustained drug release and as matrices for cell growth (Tiwari et al., 2020), (Jayawarna et al., 2008).
Antibacterial Composite Materials
- Fmoc-protected phenylalanine derivatives have demonstrated intrinsic antibacterial properties. These properties can be harnessed to develop advanced composite materials with antibacterial functionalities for various applications, including healthcare and material sciences (Schnaider et al., 2019).
Mechanism of Action
Target of Action
Fmoc-D-phe(3-Br)-OH, also known as ®-2-Fmoc-2-amino-3-(3-bromophenyl)propionic acid , is a biochemical used in proteomics research
Mode of Action
Molecules based on the phe-phe motif, which this compound is part of, are known to self-assemble into nanostructures and hydrogels . This self-assembly is driven by the inherent hydrophobicity and aromaticity of the Fmoc group .
Biochemical Pathways
The self-assembly of molecules based on the phe-phe motif into nanostructures and hydrogels can have various applications in nanomedicine, including drug delivery and the creation of biomaterials .
Pharmacokinetics
The self-assembled nanostructures based on the phe-phe motif can potentially enhance the bioavailability of drugs .
Result of Action
The self-assembled nanostructures and hydrogels based on the phe-phe motif can deliver powerful and selective biological messages to cells .
Action Environment
It is known that the self-assembly of molecules based on the phe-phe motif can be influenced by factors such as ph .
Safety and Hazards
properties
IUPAC Name |
3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGTIKYXVBTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105045-66-6 | |
| Record name | 3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




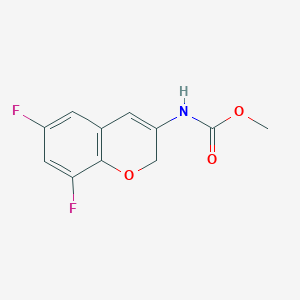
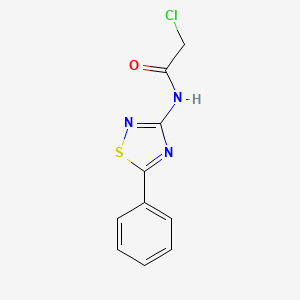
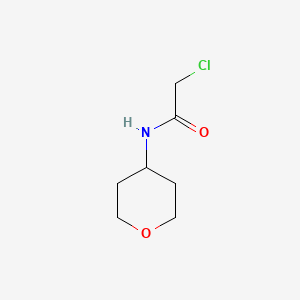

![(Hexan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1461615.png)
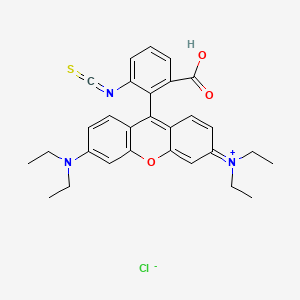
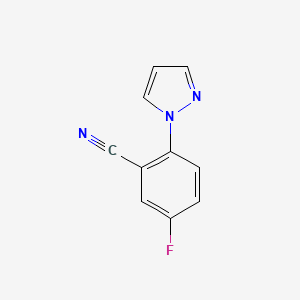
![N-[2-(4-chlorophenyl)ethyl]oxan-4-amine](/img/structure/B1461620.png)
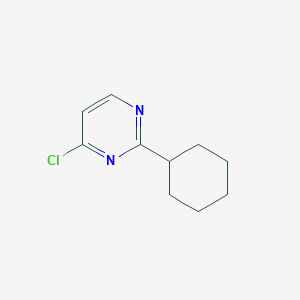
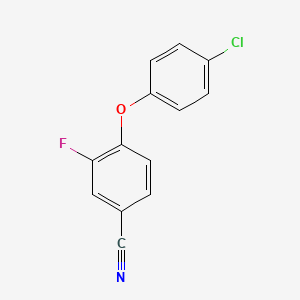

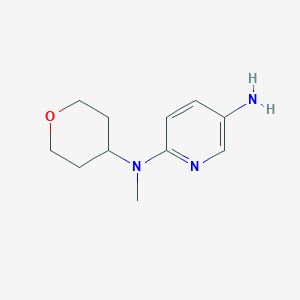
![2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1461628.png)